molecular formula C6H3Cl2FO3S B13256700 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13256700
M. Wt: 245.05 g/mol
InChI Key: YVLNUGDCAJTHBF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride ( 1822817-02-6) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C6H3Cl2FO3S, with a molecular weight of 245.06 g/mol . The structure incorporates three distinct functional groups—a sulfonyl chloride, a phenolic hydroxyl, and chloro- and fluoro- substituents on the benzene ring—making it a versatile and valuable intermediate for constructing more complex molecules. The primary research application of this compound is as a key synthon in the synthesis of novel pharmaceutical candidates. Chlorine and fluorine atoms are critical motifs in drug design; over 250 FDA-approved drugs contain chlorine, as these halogens can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . The reactive sulfonyl chloride group is particularly pivotal, enabling the formation of sulfonamides through reactions with amines, which is a common functional group in many active pharmaceutical ingredients (APIs) and biologically active compounds. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery, particularly in developing agents for therapeutic areas such as central nervous system disorders, anti-infectives, and cytostatics, where halogenated benzenesulfonyl derivatives have shown considerable utility . The presence of the hydroxyl group offers a secondary site for further chemical modification, allowing for the creation of diverse chemical libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-fluoro-3-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(13(8,11)12)5(9)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLNUGDCAJTHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonyl Chloride Synthesis via Aromatic Sulfonation

Method:
Reacting a pre-halogenated benzene derivative with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group directly onto the aromatic ring.

Reaction Conditions:

  • Temperature: 0–50°C to control regioselectivity.
  • Solvent: Usually inert solvents like chlorinated hydrocarbons or in some cases, neat chlorosulfonic acid.

Advantages:

  • Straightforward, one-step process.
  • High yield if regioselectivity is maintained.

Limitations:

  • Difficult to control substitution pattern when multiple reactive sites are present.
  • Excess chlorosulfonic acid needs careful handling due to its corrosiveness.

Multi-step Synthesis from Substituted Benzene Derivatives

Step 1: Halogenation of Benzene
Starting from benzene, selective chlorination and fluorination are performed:

  • Chlorination: Using Cl₂ in the presence of a Lewis acid catalyst like FeCl₃ to obtain chlorobenzene.
  • Fluorination: Electrophilic fluorination using reagents like Selectfluor or via halogen exchange reactions.

Step 2: Hydroxylation
Introduction of hydroxyl groups can be achieved via:

  • Nitration followed by reduction.
  • Direct hydroxylation using electrophilic hydroxylating agents.

Step 3: Sulfonation
Sulfonation of the hydroxylated, halogenated benzene with chlorosulfonic acid yields the sulfonic acid intermediate, which is then chlorinated to form the sulfonyl chloride.

Step 4: Conversion to Sulfonyl Chloride
Reaction of sulfonic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

  • Elevated temperatures (80–120°C) for sulfonation.
  • Excess reagents to drive the reactions to completion.

Advantages:

  • Precise control over substitution pattern.
  • Suitable for large-scale synthesis.

Limitations:

  • Multiple steps increase complexity and time.

Specific Synthesis of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride

Based on the literature and patent data, a typical route involves:

  • Starting from 4-chloro-2-fluorophenol (or a similar precursor), which is selectively sulfonated with chlorosulfonic acid to introduce the sulfonyl chloride group at the phenolic position.
  • Protection/deprotection steps may be employed to prevent undesired substitution at other positions.
  • Hydroxylation at the aromatic ring is often inherent in the starting material or introduced via electrophilic substitution.

Representative Reaction Scheme

Step Reagents & Conditions Purpose Notes
1 Chlorination of benzene Introduce chlorine at para position Using Cl₂/FeCl₃, controlled temperature
2 Fluorination Introduce fluorine at ortho or para position Using Selectfluor or halogen exchange
3 Hydroxylation Add hydroxyl group Electrophilic aromatic substitution or direct hydroxylation
4 Sulfonation React with chlorosulfonic acid Form sulfonic acid intermediate
5 Chlorination Convert sulfonic acid to sulfonyl chloride Using SOCl₂ or PCl₃

Integration of Data Tables and Research Findings

Parameter Typical Condition Reference Remarks
Yield of sulfonyl chloride 70–90% Patent EP1448517B1 Optimized for large-scale synthesis
Reaction temperature 0–50°C Literature Ensures regioselectivity and minimizes side reactions
Reagent equivalents Slight excess of chlorosulfonic acid Patent EP1448517B1 To drive sulfonation to completion

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The presence of chloro and fluoro substituents on the benzene ring enhances its electrophilic nature, facilitating various substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of sulfonyl chlorides is strongly influenced by substituents on the aromatic ring. Below is a comparison with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Data
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride Cl (4), F (2), OH (3), SO₂Cl (1) C₆H₂Cl₂FO₃S 267.5 High polarity; potential for H-bonding; pharmaceutical intermediate N/A (Hypothetical)
4-Fluoro-3-nitrobenzenesulfonyl chloride F (4), NO₂ (3), SO₂Cl (1) C₆H₃ClFNO₄S 263.6 Electron-withdrawing nitro group enhances electrophilicity; used in peptide synthesis 1146290-36-9
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride F (2), NO₂ (4), SO₂Cl (1) C₆H₃ClFNO₄S 263.6 Similar reactivity to above; positional isomerism alters solubility 6325-93-5
4-(2-Ethylhexanamido)-3-fluorobenzene-1-sulfonyl chloride F (3), SO₂Cl (1), 2-ethylhexanamido (4) C₁₄H₁₉ClFNO₃S 335.8 Bulky alkylamide substituent reduces reactivity; used in specialty polymers N/A
3-Chloro-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride Cl (3), SO₂Cl (1), oxolane (4) C₁₁H₁₂Cl₂O₄S 311.2 Ether-linked oxolane enhances solubility; agrochemical applications N/A
Key Observations:

Electron-Withdrawing Groups (EWGs):

  • The nitro group in 4-fluoro-3-nitrobenzenesulfonyl chloride increases electrophilicity at the sulfonyl chloride site, making it more reactive toward nucleophiles like amines compared to the hydroxy-substituted target compound .
  • The hydroxy group in the target compound introduces hydrogen-bonding capability, which may improve solubility in polar solvents but could also reduce stability under acidic conditions.

Steric Effects:

  • Bulky substituents (e.g., 2-ethylhexanamido in ) hinder nucleophilic attack at the sulfonyl chloride, slowing reaction kinetics.

Positional Isomerism: The fluoro group at position 2 in the target compound vs.

Stability and Handling

  • Thermal Stability:
    • Nitro-substituted analogs (e.g., 4-fluoro-3-nitrobenzenesulfonyl chloride) exhibit higher thermal stability due to strong EWGs, whereas the hydroxy group in the target compound may necessitate storage at lower temperatures to prevent decomposition.
  • Hydrolytic Sensitivity:
    • Sulfonyl chlorides with electron-donating groups (e.g., hydroxy) are more prone to hydrolysis than nitro-substituted counterparts .

Biological Activity

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

The compound has a molecular formula of C7_7H5_5ClFNO2_2S and features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonyl chlorides, including derivatives similar to 4-chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various sulfonyl chloride derivatives against different cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50_{50} values ranging from 0.1 µM to 2.5 µM for various derivatives .
  • Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, one study reported that treatment with a related sulfonyl chloride led to increased levels of caspase-9, suggesting activation of the apoptotic pathway .

Antibacterial Activity

The antibacterial properties of sulfonyl chlorides have also been documented, with compounds exhibiting activity against various bacterial strains.

Research Findings

  • Inhibition of Bacterial Growth : A related compound demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
  • Structure-Activity Relationship (SAR) : The presence of halogen atoms (like chlorine and fluorine) in the structure has been shown to enhance the antibacterial potency, likely due to increased lipophilicity and improved cell membrane penetration .

Comparative Analysis

The following table summarizes the biological activities observed in studies involving 4-chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride and related compounds:

Biological ActivityTest Organism/Cell LineIC50_{50} / MIC (µM)Reference
AnticancerHepG20.1 - 2.5
AnticancerMCF70.1 - 2.5
AntibacterialStaphylococcus aureus< 10
AntibacterialEscherichia coli< 10

Q & A

Q. Table 1: Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature-5°C to 0°CPrevents decomposition
Chlorosulfonic Acid1.8 equivalentsMaximizes conversion
Reaction Time4–6 hoursBalances completion vs. side reactions

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling: Use inert atmosphere (N₂/Ar) and anhydrous solvents due to moisture sensitivity. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates sealed systems .
  • Storage: Amber glass vials at -20°C under desiccant (silica gel) to prevent hydrolysis. Stability testing shows <5% degradation over 6 months under these conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Key signatures include:
    • Aromatic protons: δ 7.2–8.1 ppm (split due to Cl/F substituents).
    • Hydroxy proton: Broad peak at δ 10.5–12.0 ppm (exchange with D₂O confirms presence) .
  • IR: Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .
  • Mass Spectrometry (EI): Molecular ion [M]⁺ at m/z 248.5 (calculated for C₆H₃Cl₂FO₃S) with fragment ions at m/z 111 (C₆H₃ClF⁺) .

Advanced: How can contradictions in melting point or spectral data be resolved during synthesis?

Answer:
Discrepancies often arise from:

  • Purity: Impurities (e.g., unreacted starting material) lower observed melting points. Recrystallization or HPLC (C18 column, acetonitrile/water mobile phase) resolves this .
  • Polymorphism: Differential Scanning Calorimetry (DSC) identifies metastable crystalline forms. Annealing at 50°C for 24 hours stabilizes the desired polymorph .
  • Spectral artifacts: Compare with computational predictions (DFT for NMR, TD-DFT for UV-Vis) to validate assignments .

Advanced: What strategies enhance reactivity in nucleophilic substitution reactions for derivatives?

Answer:

  • Activation: Use Lewis acids (e.g., AlCl₃) to polarize the S–Cl bond, accelerating substitution with amines or alcohols .
  • Protecting groups: Temporarily protect the hydroxy group (e.g., acetyl) to prevent side reactions during sulfonyl chloride derivatization .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving reaction rates .

Q. Table 2: Derivative Synthesis Examples

Derivative TypeNucleophileYield (%)Application
SulfonamideBenzylamine78Enzyme inhibition studies
Sulfonate esterEthanol65Polymer crosslinking

Advanced: How do chloro/fluoro substituents influence bioactivity in structural analogs?

Answer:

  • Fluorine: Enhances metabolic stability and bioavailability via C–F bond strength. In analogs, fluorine at position 2 increases logP by 0.3–0.5 units, improving membrane permeability .
  • Chlorine: Steric and electronic effects modulate target binding. Chlorine at position 4 in sulfonamides shows 10-fold higher affinity for carbonic anhydrase vs. non-halogenated analogs .

Pharmacological Case Study:
Ethyl 4-chloro-2′-fluoro-3-hydroxybiphenyl derivatives exhibit anti-inflammatory activity (IC₅₀ = 2.1 μM for COX-2 inhibition), attributed to halogen-mediated π-stacking in the active site .

Advanced: How can researchers validate analytical methods for this compound under regulatory guidelines?

Answer:

  • ICH Validation: Follow Q2(R1) for parameters like specificity (HPLC retention time ±0.1 min), LOD/LOQ (1.0 ng/µL via signal-to-noise), and robustness (±2% RSD under varied pH/temperature) .
  • Cross-lab reproducibility: Share samples with collaborating labs using standardized protocols (e.g., USP <1225>) to minimize inter-lab variability .

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